Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate
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Overview
Description
Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate is a complex organic compound with the molecular formula C18H25Cl3N2O3 It is known for its unique structure, which includes a butyl group, a trichloroethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with 3-methylbutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-((2,2,2-trichloro-1-((2-chlorobenzoyl)amino)ethyl)amino)benzoate
- Butyl 4-((2,2,2-trichloro-1-((2,2-dimethylpropanoyl)amino)ethyl)amino)benzoate
- Butyl 4-((2,2,2-trichloro-1-((1-naphthoylamino)ethyl)amino)benzoate)
Uniqueness
Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H25Cl3N2O3 |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
butyl 4-[[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]amino]benzoate |
InChI |
InChI=1S/C18H25Cl3N2O3/c1-4-5-10-26-16(25)13-6-8-14(9-7-13)22-17(18(19,20)21)23-15(24)11-12(2)3/h6-9,12,17,22H,4-5,10-11H2,1-3H3,(H,23,24) |
InChI Key |
BIFGBOBMJMYLNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C |
Origin of Product |
United States |
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